molecular formula C10H14BrNS B13276093 [1-(5-Bromothiophen-2-yl)ethyl](cyclopropylmethyl)amine

[1-(5-Bromothiophen-2-yl)ethyl](cyclopropylmethyl)amine

Cat. No.: B13276093
M. Wt: 260.20 g/mol
InChI Key: UJCXVTXPJGDQJX-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)ethylamine is a chemical compound that features a brominated thiophene ring attached to an ethylamine group, which is further substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . This method yields the desired compound with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the bromine substituent.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent and the thiophene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(5-Bromothiophen-2-yl)ethylamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14BrNS

Molecular Weight

260.20 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-N-(cyclopropylmethyl)ethanamine

InChI

InChI=1S/C10H14BrNS/c1-7(12-6-8-2-3-8)9-4-5-10(11)13-9/h4-5,7-8,12H,2-3,6H2,1H3

InChI Key

UJCXVTXPJGDQJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NCC2CC2

Origin of Product

United States

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